molecular formula C13H16O3 B13106381 Ethyl 2-methyl-3-oxo-4-phenylbutanoate

Ethyl 2-methyl-3-oxo-4-phenylbutanoate

Cat. No.: B13106381
M. Wt: 220.26 g/mol
InChI Key: OUHGZJIVXDXXMN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H16O3. It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group, a phenyl group, and a keto group. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by an intramolecular aldol condensation to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reactions that lead to the formation of active pharmaceutical ingredients. The keto group plays a crucial role in these reactions, facilitating the formation of key intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3-oxo-4-phenylbutanoate is unique due to its specific structural features, such as the presence of a methyl group at the second position and a phenyl group at the fourth position. These structural characteristics impart distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)10(2)12(14)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGZJIVXDXXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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